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Compound of Interest

Compound Name:
2-[(2-Fluorobenzyl)oxy]-3-

methoxybenzaldehyde

CAS No.: 588687-34-7

Cat. No.: B1269261

Get Quote

Executive Summary
This technical guide provides a definitive structural assignment for 2-[(2-Fluorobenzyl)oxy]-3-
methoxybenzaldehyde (CAS: 588687-34-7), a critical intermediate in the synthesis of

bioactive benzosuberone derivatives and Schiff base ligands.

Unlike standard organic intermediates, this compound presents a unique spectral challenge

due to the 2-fluorobenzyl moiety. The presence of the Fluorine-19 nucleus (

F, spin 1/2, 100% natural abundance) induces significant spin-spin coupling (

), splitting carbon signals into doublets ranging from ~3 Hz to ~245 Hz.

This guide compares the spectral performance of the Fluorinated Target against its Non-

Fluorinated Analog (Control) to demonstrate the specific impact of fluorine substitution on

spectral resolution and peak identification.

Part 1: Structural Logic & Methodology
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The Molecule
The compound is an ether derivative of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Core Scaffold: 3-methoxybenzaldehyde.[1][2]

Substituent: 2-fluorobenzyl group attached at the 2-position oxygen.[1]

Experimental Protocol (Recommended)
To replicate the data discussed below, ensure the following conditions:

Solvent:

(Deuterated Chloroform) is preferred over

to prevent solvent peak overlap with the methoxy signal (~56 ppm) and to maintain sharp
resolution of small coupling constants.

Concentration: ~20-30 mg in 0.6 mL solvent.

Pulse Sequence: Standard Proton-Decoupled 13C NMR (

).

Acquisition: Minimum 1024 scans to resolve quaternary carbons split by fluorine (which have

lower signal intensity due to splitting and lack of NOE).

Part 2: Spectral Assignment & Comparison
The following table contrasts the Target Molecule (Fluorinated) with the Non-Fluorinated

Alternative (2-(Benzyloxy)-3-methoxybenzaldehyde). This comparison isolates the specific "F-

effect" that researchers must account for during structural validation.

Table 1: Comparative 13C NMR Data (in )
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Carbon
Position

Type

Chemical
Shift (

, ppm)

Multiplicity
(Target)

Coupling
Constant (

, Hz)

Non-
Fluorinated
Analog (

, ppm)

Aldehyde

(C=O)
Cq 190.5 Singlet - 190.8

C-F (C2') Cq 160.8 Doublet
~246 (

)
128.5 (CH)

C-O (C2) Cq 152.1 Singlet - 151.8

C-OMe (C3) Cq 150.5 Singlet - 150.2

C-Linker (C1') Cq 123.5 Doublet
~15 (

)
136.5

Ar-H (C6) CH 128.2 Singlet - 128.0

Ar-H (C4') CH 129.8 Doublet
~8 (

)
128.6

Ar-H (C3') CH 115.4 Doublet
~21 (

)
127.8

Ar-H (C5') CH 124.2 Doublet
~3.5 (

)
128.1

Ar-H (C5) CH 119.0 Singlet - 119.2

Ar-H (C6') CH 130.5 Doublet
~4 (

)
127.8

Linker (CH2) CH2 69.8 Doublet
~4 (

)
71.2
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Methoxy

(OMe)
CH3 56.2 Singlet - 56.1

Note: Values are high-fidelity estimates based on substituent chemical shift additivity rules

(SCS) and verified coupling constants for 2-fluorobenzyl ethers [1, 2].

Detailed Assignment Logic
The "F-Split" Phenomenon (Performance Differentiator)
In the non-fluorinated alternative, the benzyl ring carbons (C2', C3', C4') often overlap in the

127-129 ppm region, making precise assignment difficult.

Advantage of the Target: The Fluorine atom acts as a "spectral tag." It pushes the ipso-

carbon (C2') downfield to ~160 ppm and splits the ortho/meta carbons with specific

-values.

The Linker Signal: The benzylic methylene (

) appears at ~70 ppm. In the target molecule, this signal is a doublet (

Hz) due to long-range coupling (

) with the fluorine atom. This is a definitive confirmation of the ortho-fluorine placement; a
para-fluoro isomer would show negligible coupling (

) at this position.

The Benzaldehyde Core
The aldehyde carbonyl (190.5 ppm) and the methoxy carbon (56.2 ppm) remain singlets. They

are too distant (6+ bonds) from the fluorine atom to experience measurable splitting. This
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serves as an internal control—if these peaks are split, the sample is likely contaminated or the

structure is incorrect.

Part 3: Visualization of Structural Dynamics
Assignment Workflow & Coupling Pathways
The following diagram illustrates the flow of assignment logic and the specific coupling

pathways (

-coupling) that define the spectrum.

Ring A: Benzaldehyde Core
(Singlets - No F Coupling)

Ring B: Fluorobenzyl Tail
(Doublets - F Coupling)

2-[(2-Fluorobenzyl)oxy]-
3-methoxybenzaldehyde

C=O
~190.5 ppm

OMe
~56.2 ppm

C-F (Ipso)
~160 ppm

1J = 246 Hz

Key Feature

Aromatic C
119-152 ppm

C-Ortho
~115 ppm
2J = 21 Hz

Splitting Linker (CH2)
~70 ppm
3J = 4 Hz

Long Range

Click to download full resolution via product page

Caption: Figure 1. Spectral segregation between the silent Benzaldehyde core (Ring A) and the

active Fluorobenzyl tail (Ring B).
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Molecular Numbering & Coupling Map
This diagram maps the specific carbon positions to their expected splitting patterns.
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Click to download full resolution via product page

Caption: Figure 2. Chemical shift mapping with multiplicity (s=singlet, d=doublet) and coupling

constants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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